molecular formula C5H6N2 B13438140 3-Aminopyridine-d4

3-Aminopyridine-d4

Cat. No.: B13438140
M. Wt: 98.14 g/mol
InChI Key: CUYKNJBYIJFRCU-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminopyridine-d4 is a deuterated form of 3-Aminopyridine, where four hydrogen atoms are replaced by deuterium. This compound is a derivative of pyridine, characterized by an amino group attached to the third carbon of the pyridine ring. It is used in various scientific research applications due to its unique properties.

Chemical Reactions Analysis

Types of Reactions: 3-Aminopyridine-d4 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into different aminopyridine derivatives.

    Substitution: It can undergo substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as halogens and alkylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions include various substituted pyridines and aminopyridine derivatives .

Scientific Research Applications

3-Aminopyridine-d4 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 3-Aminopyridine-d4 involves the inhibition of voltage-gated potassium channels. This inhibition prolongs cell membrane depolarization and action potential, enhancing calcium transport into nerve endings . This mechanism is particularly relevant in the treatment of neurological disorders, where it improves neuronal signaling and function.

Comparison with Similar Compounds

    2-Aminopyridine: Similar structure but with the amino group attached to the second carbon.

    4-Aminopyridine: The amino group is attached to the fourth carbon.

    3,4-Diaminopyridine: Contains two amino groups attached to the third and fourth carbons.

Uniqueness: 3-Aminopyridine-d4 is unique due to its deuterated form, which provides enhanced stability and different pharmacokinetic properties compared to its non-deuterated counterparts . This makes it particularly valuable in research and industrial applications where stability and specific isotopic labeling are required.

Properties

Molecular Formula

C5H6N2

Molecular Weight

98.14 g/mol

IUPAC Name

2,4,5,6-tetradeuteriopyridin-3-amine

InChI

InChI=1S/C5H6N2/c6-5-2-1-3-7-4-5/h1-4H,6H2/i1D,2D,3D,4D

InChI Key

CUYKNJBYIJFRCU-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])N)[2H]

Canonical SMILES

C1=CC(=CN=C1)N

Origin of Product

United States

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